molecular formula C16H17N3O4 B2856286 N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2034411-33-9

N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2856286
CAS No.: 2034411-33-9
M. Wt: 315.329
InChI Key: WUHLRQRCFYIKHQ-UHFFFAOYSA-N
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Description

N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule with the CAS Registry Number 2034411-33-9 . It has a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol . This oxalamide derivative features a 2-methoxy-2,3-dihydro-1H-indene core structure linked via a methylene group to an amide nitrogen, with the other amide carbonyl bonded to a 1,2-oxazol-3-yl (isoxazol-3-yl) ring . Computed physicochemical properties include an XLogP3 value of 1.3 and a polar surface area of 93.5 Ų . The compound is offered in high purity for research and development purposes. Specific applications in scientific research are an area of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-16(8-11-4-2-3-5-12(11)9-16)10-17-14(20)15(21)18-13-6-7-23-19-13/h2-7H,8-10H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLRQRCFYIKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Amides

The 1,2-oxazole ring is synthesized via cyclodehydration of β-keto amides. A representative protocol involves:

  • Reacting methyl acetoacetate with hydroxylamine hydrochloride to form a β-keto oxime.
  • Cyclization using acetic anhydride and sodium acetate at 80–100°C, yielding 5-methyl-1,2-oxazol-3-amine.

Reaction Scheme:
$$
\text{CH}3\text{C(O)COOCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{CH}3\text{C(NOH)COOCH}3 \xrightarrow{\text{Ac}2\text{O}} \text{Oxazol-3-amine}
$$

[3+2] Cycloaddition Approach

An alternative employs nitrile oxides and terminal alkynes under Huisgen conditions:

  • Generate propiolamide from propiolic acid and ammonia.
  • React with chlorooxime in the presence of triethylamine to form the oxazole core.

Yield: 68–72% (reported for analogous systems).

Synthesis of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methanamine

Dihydroindene Functionalization

  • Indanone Reduction :
    • Hydrogenate 2-indanone using Pd/C under H₂ to yield 2-indanol .
  • Methoxy Introduction :
    • Treat indanol with methyl iodide and K₂CO₃ in DMF, forming 2-methoxy-2,3-dihydro-1H-indene .
  • Amination :
    • Convert the methyl group to amine via Gabriel synthesis :
      • Brominate with NBS to form 2-(bromomethyl)-2-methoxydihydroindene .
      • React with phthalimide potassium salt , followed by hydrazine cleavage to yield the primary amine.

Key Data:

Step Reagents Yield (%)
Indanone reduction H₂, Pd/C 92
Methoxylation CH₃I, K₂CO₃ 85
Bromination NBS, AIBN 78
Gabriel amination Phthalimide, NH₂NH₂ 65

Amide Coupling Strategies

Stepwise Amidation Using DCC

  • Activation of Ethanedioic Acid :
    • React ethanedioic acid with DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane to form the bis-activated intermediate.
  • First Amine Coupling :
    • Add 1,2-oxazol-3-amine at 0°C, stir for 12 hr, yielding N-(1,2-oxazol-3-yl)ethanediamide .
  • Second Amine Coupling :
    • Introduce (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine under similar conditions.

Optimization Note:

  • Use HOBt (hydroxybenzotriazole) to suppress racemization.
  • Yields drop to 55% if the dihydroindenyl amine is coupled first due to steric hindrance.

One-Pot Sequential Coupling

A recent patent (US7579473B2) describes a one-pot method using HATU as the coupling agent:

  • Dissolve ethanedioic acid , HATU , and DIPEA in DMF.
  • Add both amines sequentially at 25°C, achieving 70% isolated yield.

Advantages:

  • Reduced purification steps.
  • Compatibility with heat-sensitive substrates.

Alternative Routes and Comparative Analysis

Oxazole Ring Formation Post-Coupling

An innovative approach constructs the oxazole after amide bond formation:

  • Couple propargylamine to ethanedioic acid.
  • Perform a Huisgen cycloaddition with chlorooxime to form the oxazole ring.

Yield: 62% (lower due to competing side reactions).

Enzymatic Amination

A biocatalytic method using lipase B from Candida antarctica achieves enantioselective amidation:

  • React ethyl ethanedioate with amines in tert-butanol.
  • Yields 58% with >99% ee for the (R)-configured dihydroindenyl group.

Analytical and Process Challenges

Steric and Electronic Effects

  • The dihydroindenyl group’s bulk necessitates prolonged reaction times (24–48 hr) for complete conversion.
  • Oxazole’s electron-deficient nature requires activated acyl donors (e.g., acyl chlorides) for efficient coupling.

Purification Considerations

  • Column chromatography (SiO₂, EtOAc/hexane) is essential due to polar byproducts.
  • Crystallization from ethanol/water improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the International Journal of Molecular Sciences highlighted that derivatives of this compound could act as NMDA receptor antagonists, thereby protecting neurons from excitotoxicity associated with neurodegenerative conditions .

Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in mitigating oxidative stress—a contributing factor in various diseases, including cancer and cardiovascular disorders.

Research Findings : Studies have demonstrated that similar compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity . This antioxidant property makes it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related conditions.

Potential Anti-cancer Properties

Preliminary research suggests that this compound may possess anti-cancer properties. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is being investigated.

Example : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways . Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N'-[(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide (Target) Ethanediamide 2-Methoxy-dihydroindenylmethyl, 1,2-oxazol-3-yl Not provided -
N-[(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide (0LL) Ethanediamide Dihydroindenyl (amino-substituted), 4-chloro-3-fluorophenyl ~403.8
N-(2,3-Dihydro-1H-inden-2-yl)-3-methoxybenzamide (B3) Benzamide Dihydroindenyl, 3-methoxybenzoyl ~283.3
92H: N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide Naphthamide Dihydroindenyl-piperidinylmethyl, dimethylaminoethyl ~493.6
PDB 5NN0 Ligand: N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide Naphthamide Dihydroindenyl-piperidinylmethyl, naphthyl ~429.5
Key Observations:
  • Ethanediamide vs. Benzamide/Naphthamide: The ethanediamide core (present in the target and 0LL) allows for dual hydrogen-bonding interactions, unlike monoamide derivatives (B3, 92H). This may enhance binding to proteins with adjacent acceptor/donor sites .
  • Dihydroindenyl Group : Common in all analogs, this moiety likely improves target engagement through hydrophobic interactions or rigid geometry .
  • Oxazole vs. Aromatic Rings : The target’s oxazole may offer metabolic stability over phenyl/naphthyl groups due to reduced susceptibility to cytochrome P450 oxidation .
Key Findings:
  • Enzyme Inhibition : The picomolar BChE inhibition by 92H highlights the importance of dihydroindenyl-piperidinylmethyl and naphthyl groups in high-affinity binding .
  • Antiviral Potential: Ethanediamides like 0LL target gp120, a critical HIV envelope protein. The target compound’s oxazole group could modulate selectivity for similar viral targets .
Key Notes:
  • Activation Strategies : Carbodiimides (e.g., EDC) and acid chlorides are commonly used for amide bond formation in analogs .
  • Challenges : The target’s methoxy-dihydroindenyl group may require protection/deprotection steps to avoid side reactions during synthesis.

Biological Activity

N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines an indene moiety with an oxazole group, which may contribute to its pharmacological properties.

The compound's IUPAC name is N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2 with a molecular weight of approximately 288.35 g/mol. The compound's structure is characterized by the presence of methoxy and oxazole functional groups, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring indene and oxazole derivatives. For instance, derivatives that inhibit thymidylate synthase (TS) have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds with structural similarities demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating strong anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-71.1TS inhibition
Compound BHCT-1162.6TS inhibition
Compound CHepG21.4TS inhibition

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have displayed antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli25 μg/mL
Compound ES. aureus15 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Indene Moiety : The presence of the indene structure is crucial for anticancer activity due to its ability to interact with cellular targets.
  • Oxazole Group : This functional group may enhance the compound's solubility and biological interactions.
  • Substituents : Variations in substituents on the indene or oxazole can significantly alter potency and specificity against cancer cells or microbes.

Case Studies

Several case studies have been conducted on related compounds showcasing their biological activities:

  • Study on Indene Derivatives : A series of indene derivatives were synthesized and evaluated for their TS inhibitory activity, revealing that specific substitutions significantly increased their anticancer potency .
  • Antimicrobial Evaluation : Another study tested various oxazole-containing compounds against common bacterial strains, demonstrating promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling the 2-methoxy-2,3-dihydro-1H-indene moiety with the oxazol-3-yl-ethanediamide group. Key steps include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency while minimizing side products .
  • Purification : Employ gradient elution in HPLC with a C18 column to isolate the product from unreacted intermediates .

Q. How can the structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm the absence of unreacted starting materials .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values .
  • X-ray crystallography : For definitive structural confirmation, use SHELXL for small-molecule refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies between predicted and observed 1H^1H NMR shifts may arise from conformational flexibility or solvent effects.

  • Approach :

Perform variable-temperature NMR to assess dynamic behavior .

Compare experimental data with density functional theory (DFT)-calculated chemical shifts .

Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. How can computational modeling predict the compound’s biological activity?

  • Workflow :

Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors) .

ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) with tools like SwissADME .

Dynamic simulations : Run molecular dynamics (MD) in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs mitigate challenges in assessing pharmacological activity?

  • In vitro assays :

  • Dose-response curves : Test across concentrations (e.g., 1 nM–100 µM) to determine IC50_{50}/EC50_{50} values .
  • Selectivity panels : Screen against related targets (e.g., kinase isoforms) to identify off-target effects .
    • In vivo models : Use rodent studies with controlled variables (e.g., randomized block designs for pharmacokinetic analysis) .

Key Considerations for Researchers

  • Reproducibility : Document solvent purity, catalyst batches, and inert atmosphere protocols to ensure consistency .
  • Data validation : Cross-validate structural data with multiple techniques (e.g., NMR + X-ray) to avoid misinterpretation .
  • Ethical compliance : Adhere to safety guidelines for handling reactive intermediates (e.g., acyl chlorides) .

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